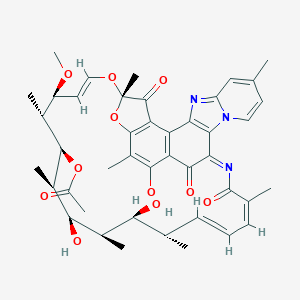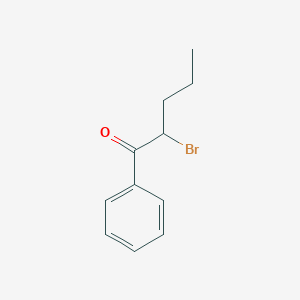![molecular formula C16H19N3O2S B138693 3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide CAS No. 494772-87-1](/img/structure/B138693.png)
3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK1-IN-3 is a chemical compound known for its inhibitory effects on transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in various cellular processes, including inflammation, immune responses, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAK1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of TAK1-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions: TAK1-IN-3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
TAK1-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
TAK1-IN-3 exerts its effects by inhibiting the activity of TAK1. This inhibition disrupts the signaling pathways mediated by TAK1, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By blocking these pathways, TAK1-IN-3 can modulate various cellular responses, such as inflammation and cell survival .
Comparison with Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar inhibitory effects on TAK1.
Imidazo[1,2-b]pyridazines: A class of compounds that also inhibit TAK1 and have shown potential in treating multiple myeloma.
Uniqueness: TAK1-IN-3 is unique due to its specific chemical structure, which allows for selective inhibition of TAK1. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPTSFVGRSTDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619992 |
Source


|
| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-87-1 |
Source


|
| Record name | 3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does quercetin induce apoptosis in human colon cancer cells?
A1: Quercetin induces apoptosis in HT-29 colon cancer cells by activating the Traf6/TAK1 signaling pathway []. This pathway plays a role in regulating cell survival and death. Quercetin's influence on this pathway leads to the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering programmed cell death.
Q2: What is the role of USP19 in inflammatory responses?
A2: USP19 acts as a negative regulator of inflammation by targeting the TAK1 protein []. It removes specific ubiquitin chains (K63- and K27-linked) from TAK1, thereby inhibiting its activity. This inhibition disrupts the TAK1-TAB2/3 complex, which is crucial for activating the NF-κB pathway, a key regulator of inflammatory responses. As a result, USP19 deficiency can lead to increased inflammation and susceptibility to sepsis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

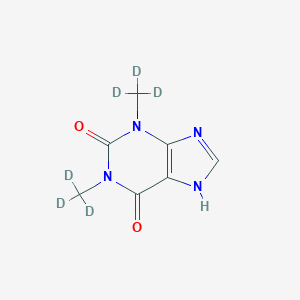
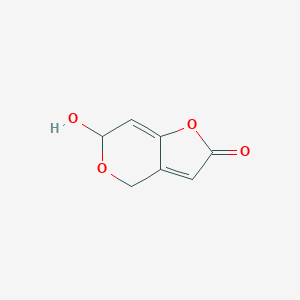
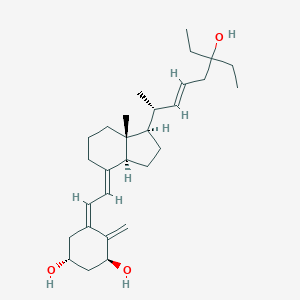
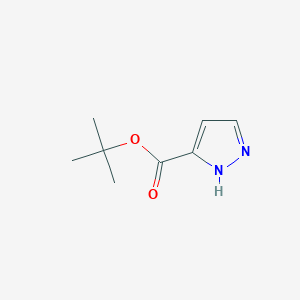
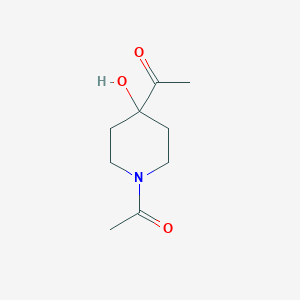
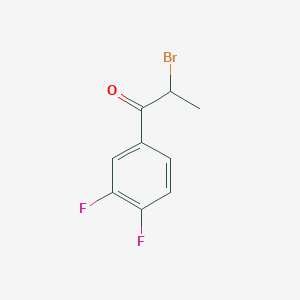
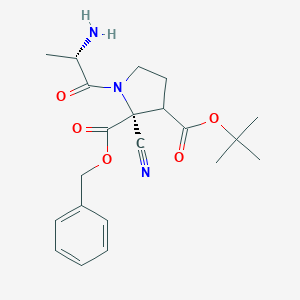
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
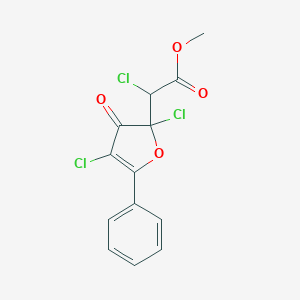
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
